7-Methyl-2,7-diazaspiro[4.5]decane
Overview
Description
Synthesis Analysis
The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, including 7-Methyl-2,7-diazaspiro[4.5]decane, has been developed for pharmaceutical importance. Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2-PPh3 to afford diazaspiro decane with exocyclic double bonds .Molecular Structure Analysis
The relative configuration of diazaspiro[4.5]decanes, including derivatives substituted by a methyl group, has been analyzed using NMR techniques. The study of the crystal structure of derivatives like this compound provides insights into their molecular geometry.Chemical Reactions Analysis
The synthesis and evaluation of derivatives like this compound as corrosion inhibitors for metals in acidic environments have been investigated. This research is significant in the field of material science, particularly for protecting metal surfaces in corrosive environments.Physical and Chemical Properties Analysis
This compound has a molecular weight of 154.26 g/mol . The InChI code is 1S/C9H18N2/c1-11-6-2-3-9(8-11)4-5-10-7-9/h10H,2-8H2,1H3 .Scientific Research Applications
Configuration Analysis and Spectroscopy
The relative configuration of diazaspiro[4.5]decanes, including derivatives substituted by a methyl group, has been analyzed using NMR techniques. This research is significant in understanding the stereochemistry of these compounds, essential for their application in various fields such as material science and pharmaceuticals (Guerrero-Alvarez et al., 2004).
Crystallographic Studies
The study of the crystal structure of derivatives like 7-Methyl-2,7-diazaspiro[4.5]decane provides insights into their molecular geometry, which is crucial for their application in designing new materials and drugs. This includes understanding the conformation of connected rings and how they interact in the solid state (Rohlíček et al., 2010).
Synthetic Chemistry
The synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, including this compound, has been developed for pharmaceutical importance. These compounds offer functionalization opportunities for further drug development (Smith et al., 2016).
Radio-protective Potential
One study explored the potential radio-protective properties of a derivative of this compound against lethal doses of X-radiation in mice. This highlights its potential application in radioprotection and medical treatments for radiation exposure (Shapiro et al., 1968).
Material Science Applications
The synthesis and evaluation of derivatives like this compound as corrosion inhibitors for metals in acidic environments have been investigated. This research is significant in the field of material science, particularly for protecting metal surfaces in corrosive environments (Wazzan et al., 2018).
Molecular Synthesis and Pharmacology
The development of facile synthesis pathways for spiro compounds like this compound aids in creating pharmacologically relevant heterocyclic scaffolds. These scaffolds are crucial for the development of new drugs and treatments (Pardali et al., 2021).
Mechanism of Action
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed, synthesized, and screened for their inhibition activities against chitin synthase (CHS) and antimicrobial activities in vitro . Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .
Safety and Hazards
Future Directions
The development of facile synthesis pathways for spiro compounds like 7-Methyl-2,7-diazaspiro[4.5]decane aids in creating pharmacologically relevant heterocyclic scaffolds. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors . Therefore, these compounds could be employed as lead compounds of RIPK1 inhibitors for further structural optimization .
Properties
IUPAC Name |
7-methyl-2,7-diazaspiro[4.5]decane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(8-11)4-5-10-7-9/h10H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAVBNPTWXQIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-12-1 | |
Record name | 7-methyl-2,7-diazaspiro[4.5]decane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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